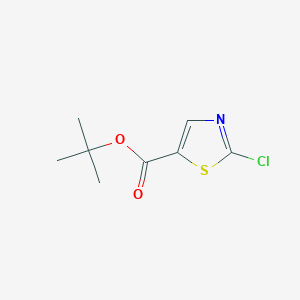

Tert-butyl 2-chloro-1,3-thiazole-5-carboxylate

Description

Properties

IUPAC Name |

tert-butyl 2-chloro-1,3-thiazole-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10ClNO2S/c1-8(2,3)12-6(11)5-4-10-7(9)13-5/h4H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQZXVWDARSIXTM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C1=CN=C(S1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10ClNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00640485 | |

| Record name | tert-Butyl 2-chloro-1,3-thiazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00640485 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

934570-60-2 | |

| Record name | 1,1-Dimethylethyl 2-chloro-5-thiazolecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=934570-60-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | tert-Butyl 2-chloro-1,3-thiazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00640485 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Characterization of Tert-butyl 2-chloro-1,3-thiazole-5-carboxylate

Introduction: The Strategic Importance of a Versatile Heterocyclic Building Block

In the landscape of modern medicinal chemistry and drug development, the strategic use of highly functionalized heterocyclic scaffolds is paramount to the successful discovery of novel therapeutic agents. Among these, the 2-chlorothiazole moiety stands out as a privileged structure, serving as a cornerstone in the synthesis of a multitude of biologically active compounds. Tert-butyl 2-chloro-1,3-thiazole-5-carboxylate is a key building block that embodies this principle, offering a trifecta of reactive sites that can be orthogonally addressed. Its intrinsic value is underscored by its role as a crucial intermediate in the synthesis of kinase inhibitors, such as the anti-cancer drug Dasatinib, which targets chronic myeloid leukemia (CML) and acute lymphoblastic leukemia (ALL).[1]

This technical guide provides a comprehensive overview of the synthesis and characterization of this compound. It is intended for researchers, scientists, and drug development professionals, offering not just a procedural outline, but also the underlying scientific rationale for the chosen methodologies. The protocols described herein are designed to be self-validating, ensuring reproducibility and a high degree of confidence in the final product.

Synthetic Strategy: A Two-Stage Approach to a Highly Functionalized Thiazole

The synthesis of this compound is most effectively achieved through a robust two-stage process. This strategy begins with the well-established Hantzsch thiazole synthesis to construct the core heterocyclic ring, followed by a Sandmeyer reaction to introduce the crucial chloro substituent at the 2-position. This approach is favored for its reliability, scalability, and the ready availability of the starting materials.

Stage 1: Hantzsch Thiazole Synthesis of tert-Butyl 2-amino-1,3-thiazole-5-carboxylate

The Hantzsch thiazole synthesis is a classic and highly efficient method for the construction of thiazole rings.[2][3] It involves the cyclocondensation reaction between an α-halocarbonyl compound and a thioamide-containing reactant. In this specific application, tert-butyl 2-chloro-3-oxopropanoate serves as the α-halocarbonyl component, and thiourea provides the requisite N-C-S fragment.

The causality behind this choice of reactants lies in their inherent reactivity and the desired functionality of the product. The α-chloro ester provides the three-carbon backbone and the carboxylate group at the 5-position, while thiourea delivers the nitrogen and sulfur atoms necessary for the thiazole ring, along with the amino group at the 2-position.

Detailed Experimental Protocol:

-

Reaction Setup: To a stirred solution of thiourea (1.0 eq) in ethanol in a round-bottom flask, add tert-butyl 2-chloro-3-oxopropanoate (1.0 eq) dropwise at room temperature.

-

Reaction Execution: The reaction mixture is then heated to reflux for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting materials are consumed.

-

Work-up and Isolation: Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure. The resulting residue is then neutralized with a saturated aqueous solution of sodium bicarbonate. The precipitated solid is collected by filtration, washed with water, and dried under vacuum to yield tert-butyl 2-amino-1,3-thiazole-5-carboxylate.

Stage 2: Sandmeyer Reaction for the Synthesis of this compound

The Sandmeyer reaction is a cornerstone of aromatic chemistry, enabling the transformation of an amino group into a variety of functionalities, including halogens, via a diazonium salt intermediate.[2][4][5][6] This reaction is particularly well-suited for the conversion of 2-aminothiazoles to their 2-chloro counterparts.[2][6]

The expertise in this step lies in the careful control of the reaction conditions, particularly temperature, during the formation of the diazonium salt. This intermediate is notoriously unstable and can decompose if the temperature is not maintained near 0°C. The subsequent introduction of the chloro group is facilitated by the use of a copper(I) chloride catalyst.

Detailed Experimental Protocol:

-

Diazotization: Suspend tert-butyl 2-amino-1,3-thiazole-5-carboxylate (1.0 eq) in a mixture of concentrated hydrochloric acid and water at 0°C. To this suspension, add a solution of sodium nitrite (1.1 eq) in water dropwise, ensuring the temperature remains between 0 and 5°C. Stir the mixture for 30 minutes at this temperature.

-

Chlorination: In a separate flask, prepare a solution of copper(I) chloride (1.2 eq) in concentrated hydrochloric acid. Add the freshly prepared diazonium salt solution to the copper(I) chloride solution portion-wise at 0°C.

-

Reaction Completion and Isolation: Allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours. The reaction progress can be monitored by TLC. Upon completion, the mixture is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford pure this compound.

Comprehensive Characterization: A Multi-technique Approach to Structural Elucidation and Purity Assessment

A rigorous characterization of the synthesized this compound is essential to confirm its identity, purity, and stability. A combination of spectroscopic and chromatographic techniques provides a comprehensive and self-validating dataset.

Data Presentation:

| Technique | Expected Observations | Interpretation |

| ¹H NMR | Singlet ~1.6 ppm (9H); Singlet ~8.2 ppm (1H) | The singlet at ~1.6 ppm corresponds to the nine equivalent protons of the tert-butyl group. The singlet at ~8.2 ppm is characteristic of the proton at the C4 position of the thiazole ring.[7][8][9] |

| ¹³C NMR | ~28 ppm (3C); ~82 ppm (1C); ~125 ppm (1C); ~145 ppm (1C); ~160 ppm (1C); ~165 ppm (1C) | Resonances are expected for the methyl carbons of the tert-butyl group (~28 ppm), the quaternary carbon of the tert-butyl group (~82 ppm), the C4 and C5 carbons of the thiazole ring (~125 and ~145 ppm, respectively), the carbonyl carbon (~160 ppm), and the C2 carbon bearing the chlorine atom (~165 ppm).[10][11][12][13] |

| Mass Spec. | Molecular ion peak (M⁺) at m/z ≈ 219 and 221 in a ~3:1 ratio. | The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl) will result in two molecular ion peaks with an approximate 3:1 intensity ratio, confirming the presence of one chlorine atom. Common fragmentation patterns include the loss of isobutylene (56 Da) from the tert-butyl ester.[14][15][16] |

| IR Spec. | ~2980 cm⁻¹ (C-H stretch); ~1710 cm⁻¹ (C=O stretch); ~1550 cm⁻¹ (C=N stretch); ~1250 cm⁻¹ (C-O stretch) | The strong absorption around 1710 cm⁻¹ is indicative of the ester carbonyl group. The C-H stretching of the tert-butyl group will be observed around 2980 cm⁻¹. Vibrations associated with the thiazole ring (C=N and C-S stretching) will also be present.[17][18] |

| HPLC | A single major peak with >98% purity | High-Performance Liquid Chromatography is used to assess the purity of the final compound. A single, sharp peak indicates a high degree of purity. |

Conclusion: A Reliable Pathway to a Key Pharmaceutical Intermediate

This in-depth technical guide has detailed a reliable and well-rationalized synthetic route to this compound, a valuable building block in drug discovery. The two-stage process, leveraging the Hantzsch thiazole synthesis and the Sandmeyer reaction, provides a practical and scalable method for its preparation. The comprehensive characterization workflow outlined ensures the unambiguous identification and high purity of the final product, which is critical for its application in the synthesis of complex pharmaceutical agents. The methodologies and insights presented herein are intended to empower researchers and scientists in their pursuit of novel therapeutics.

References

-

Recent trends in the chemistry of Sandmeyer reaction: a review. (n.d.). National Center for Biotechnology Information. [Link]

-

Efficient and Regioselective Halogenations of 2-Amino-1,3-thiazoles with Copper Salts. (n.d.). National Center for Biotechnology Information. [Link]

-

An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. (2021). National Center for Biotechnology Information. [Link]

-

An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. (2021). MDPI. [Link]

-

synthesis process of dasatinib and intermediate thereof. (2013). Justia Patents. [Link]

-

A convenient new and efficient commercial synthetic route for dasatinib (Sprycel®). (2017). viXra.org. [Link]

-

A new and efficient preparation of 2-aminothiazole-5-carbamides: applications to the synthesis of the anti-cancer drug dasatinib. (n.d.). Semantic Scholar. [Link]

-

Methyl 2-(tert-butoxycarbonylamino)-1,3-thiazole-5-carboxylate. (n.d.). ResearchGate. [Link]

-

A kind of synthetic method of dasatinib intermediate. (n.d.). Patsnap. [Link]

- Synthesis process of dasatinib and intermediate thereof. (n.d.).

-

Methyl 2-(tert-butoxycarbonylamino)-1,3-thiazole-5-carboxylate. (n.d.). National Center for Biotechnology Information. [Link]

-

Ethyl 2-[(tert-butoxycarbonyl)amino]thiazole-5-carboxylate. (n.d.). National Center for Biotechnology Information. [Link]

-

2-Chlorothiazole. (n.d.). PubChem. [Link]

-

The values for proton and C-13 chemical shifts given below are typical approximate ranges only. (n.d.). [Link]

-

NMR Chemical Shifts. (n.d.). [Link]

-

This compound. (n.d.). PubChem. [Link]

-

Theoretical Study of the Structure and Vibrational Spectrum of [Zn(2-Aminothiazole) 2 Cl 2 ]. (2015). Scientific Research Publishing. [Link]

-

Chemical shifts. (n.d.). [Link]

-

Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives. (n.d.). National Center for Biotechnology Information. [Link]

-

Comprehensive Synthesis of Amino Acid-Derived Thiazole Peptidomimetic Analogues to Understand Enigmatic Drug/Substrate-Binding Site of P-glycoprotein. (n.d.). National Center for Biotechnology Information. [Link]

-

4-CHLORO-2-TERT.-BUTYL-AMINO-THIAZOLE-5-CARBALDEHYDE. (n.d.). SpectraBase. [Link]

-

An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. (n.d.). Semantic Scholar. [Link]

-

13C NMR Chemical Shifts. (n.d.). Organic Chemistry Data. [Link]

-

13C NMR Chemical Shift. (n.d.). Oregon State University. [Link]

-

Thiazoles: iii. Infrared spectra of methylthiazoles. (n.d.). ResearchGate. [Link]

-

13 C-NMR Studies of Some Heterocyclically Substituted. (n.d.). Asian Journal of Chemistry. [Link]

-

Diazotisation. (n.d.). Organic Chemistry Portal. [Link]

-

Mass Spectrometry - Fragmentation Patterns. (2023). Chemistry LibreTexts. [Link]

-

Mass Spectrometry: Fragmentation. (n.d.). [Link]

-

Tert-butyl 2,4-dichloro-1,3-thiazole-5-carboxylate. (n.d.). PubChem. [Link]

-

Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. (n.d.). National Center for Biotechnology Information. [Link]

-

Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. (n.d.). MDPI. [Link]

-

Thiazole derivatives: prospectives and biological applications. (2024). ResearchGate. [Link]

-

Interpreting C-13 NMR Spectra. (2023). Chemistry LibreTexts. [Link]

-

Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. (2014). Scientific & Academic Publishing. [Link]

-

The mass spectrum of tert-butylamine follows shows an intense bas... (n.d.). Pearson. [Link]

Sources

- 1. Methyl 2-(tert-butoxycarbonylamino)-1,3-thiazole-5-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 2. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Efficient and Regioselective Halogenations of 2-Amino-1,3-thiazoles with Copper Salts - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. web.pdx.edu [web.pdx.edu]

- 8. scs.illinois.edu [scs.illinois.edu]

- 9. ucl.ac.uk [ucl.ac.uk]

- 10. organicchemistrydata.org [organicchemistrydata.org]

- 11. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 12. asianpubs.org [asianpubs.org]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 16. article.sapub.org [article.sapub.org]

- 17. 2-Chlorothiazole | C3H2ClNS | CID 76429 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Spectroscopic Characterization of Tert-butyl 2-chloro-1,3-thiazole-5-carboxylate

This guide provides a comprehensive analysis of the expected spectroscopic data for tert-butyl 2-chloro-1,3-thiazole-5-carboxylate, a heterocyclic compound of interest in medicinal chemistry and materials science. As experimental spectra for this specific molecule are not widely published, this document synthesizes data from analogous structures and first principles to present a robust predictive analysis. It is designed for researchers, scientists, and drug development professionals who require a deep understanding of how to characterize this and similar molecules using Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS).

Molecular Structure and Spectroscopic Overview

This compound (C₈H₁₀ClNO₂S) is an aromatic carboxylic acid derivative featuring a five-membered thiazole ring.[1] The key structural features to consider for spectroscopic analysis are:

-

1,3-Thiazole Ring: A heterocyclic aromatic system containing sulfur and nitrogen, with a single proton at the C4 position.

-

2-Chloro Substituent: An electron-withdrawing chlorine atom attached to the C2 position of the thiazole ring.

-

5-Carboxylate Group: An ester functional group at the C5 position.

-

Tert-butyl Ester: A bulky tert-butyl group attached to the ester oxygen, which will have a distinct spectroscopic signature.

A thorough characterization of this molecule relies on the synergistic use of NMR, IR, and MS to confirm its identity, purity, and structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to be simple, showing two distinct signals corresponding to the aromatic proton on the thiazole ring and the protons of the tert-butyl group.

-

Thiazole Proton (H4): A single proton is attached to the C4 position of the thiazole ring. Its chemical shift will be significantly downfield due to the aromatic nature of the ring and the electron-withdrawing effects of the adjacent carboxylate group and the nitrogen atom. A typical range for such protons is between 7.0 and 8.0 ppm.[2] For the closely related 2-chloro-1,3-thiazole-5-carbaldehyde, the corresponding proton appears as a singlet.[3] Therefore, a singlet is expected for the title compound as there are no adjacent protons to couple with.

-

Tert-butyl Protons: The nine protons of the tert-butyl group are chemically equivalent due to free rotation around the C-C bonds. They will appear as a sharp singlet. The chemical shift is expected to be in the typical aliphatic region, around 1.3-1.6 ppm.[4][5]

Table 1: Predicted ¹H NMR Data (in CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.1 | Singlet | 1H | Thiazole CH |

| ~1.6 | Singlet | 9H | -C(CH ₃)₃ |

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum is predicted to show six distinct signals, one for each unique carbon atom in the molecule.

-

Carbonyl Carbon (C=O): The ester carbonyl carbon is expected to be the most downfield signal, typically in the range of 160-170 ppm.[6]

-

Thiazole Ring Carbons:

-

C2 and C5: These carbons are attached to heteroatoms (S, N) and/or electron-withdrawing groups (Cl, CO₂tBu), causing them to be significantly deshielded. C2, bonded to both nitrogen and chlorine, is expected to be highly downfield. C5, bonded to the carboxylate group, will also be downfield. Typical ranges for substituted thiazole carbons can be from ~107 to ~174 ppm.[7]

-

C4: This carbon, bonded to a hydrogen, will be the most upfield of the thiazole ring carbons.

-

-

Tert-butyl Group Carbons:

Table 2: Predicted ¹³C NMR Data (in CDCl₃)

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~160 | C =O | Ester carbonyl |

| ~150 | Thiazole C 2-Cl | Attached to N and Cl |

| ~145 | Thiazole C 5-CO₂ | Attached to S and CO₂ |

| ~128 | Thiazole C 4-H | Aromatic CH |

| ~83 | -O-C (CH₃)₃ | Quaternary carbon of ester |

| ~28 | -C(C H₃)₃ | Methyl carbons of ester |

Experimental Protocol for NMR Data Acquisition

The following is a generalized protocol for obtaining high-quality NMR spectra.

-

Sample Preparation:

-

Dissolve 5-25 mg of the compound for ¹H NMR (50-100 mg for ¹³C NMR) in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).[2]

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), if desired.

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

-

Instrument Setup:

-

Place the NMR tube in the spectrometer.

-

Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve homogeneity.

-

-

Data Acquisition:

-

¹H NMR: Acquire the spectrum using a standard pulse sequence. A spectral width of 12-16 ppm is typically sufficient.[2] For a compound of this concentration, 16 to 64 scans should provide a good signal-to-noise ratio.[2]

-

¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. A wider spectral width (e.g., 0-220 ppm) is necessary. A greater number of scans (e.g., 1024 or more) will be required due to the lower natural abundance of ¹³C.

-

-

Data Processing:

-

Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decay (FID).

-

Calibrate the chemical shift scale relative to the residual solvent peak or the internal standard (TMS at 0.00 ppm).

-

Integrate the peaks in the ¹H NMR spectrum.

-

Caption: General workflow for NMR spectroscopic analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the vibrations of chemical bonds.

Predicted IR Spectrum

The IR spectrum of this compound will be dominated by absorptions from the ester group and the thiazole ring.

-

C=O Stretch (Ester): A strong, sharp absorption band is expected for the carbonyl stretch of the ester. For aromatic esters, this typically appears in the range of 1730-1715 cm⁻¹.

-

C-O Stretch (Ester): The C-O single bond stretches of the ester will produce strong bands in the fingerprint region, typically around 1300-1100 cm⁻¹.

-

Thiazole Ring Vibrations:

-

C-H Vibrations:

-

Aromatic C-H Stretch: A weak to medium band is expected above 3000 cm⁻¹ (typically 3100-3000 cm⁻¹) for the C-H stretch of the thiazole ring.[2]

-

Aliphatic C-H Stretch: The C-H bonds of the tert-butyl group will give rise to medium to strong absorption bands just below 3000 cm⁻¹, in the 2985-2850 cm⁻¹ range.

-

-

C-Cl Stretch: The carbon-chlorine stretch is expected to appear as a medium to strong band in the lower frequency region, typically between 800 and 600 cm⁻¹.

Table 3: Predicted Characteristic IR Absorption Frequencies

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100 | Medium-Weak | Aromatic C-H Stretch |

| ~2980 | Medium-Strong | Aliphatic C-H Stretch |

| ~1720 | Strong | C=O Stretch (Ester) |

| ~1610 | Medium-Strong | C=N Stretch (Thiazole Ring) |

| ~1550, ~1480 | Medium-Strong | Thiazole Ring Skeletal Vibrations |

| ~1250 | Strong | C-O Stretch (Ester) |

| ~750 | Medium | C-Cl Stretch |

Experimental Protocol for IR Data Acquisition (ATR)

Attenuated Total Reflectance (ATR) is a common and convenient method for obtaining IR spectra of solid or liquid samples.

-

Instrument Preparation: Ensure the ATR crystal (e.g., diamond or germanium) is clean. Record a background spectrum of the empty ATR stage.

-

Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

-

Data Acquisition: Apply pressure to the sample using the ATR anvil to ensure good contact with the crystal.

-

Spectrum Collection: Collect the IR spectrum, typically by co-adding 16 or 32 scans over a range of 4000-400 cm⁻¹.

-

Cleaning: Thoroughly clean the ATR crystal with an appropriate solvent (e.g., isopropanol) after analysis.

Caption: General workflow for ATR-IR spectroscopic analysis.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, which helps to determine the molecular weight and deduce structural features.

Predicted Mass Spectrum (Electron Ionization)

-

Molecular Ion (M⁺): The molecular weight of the compound is 219.69 g/mol .[1] Due to the presence of a chlorine atom, the molecular ion will appear as a characteristic isotopic cluster. The two major isotopes of chlorine are ³⁵Cl (75.8% abundance) and ³⁷Cl (24.2% abundance). Therefore, we expect to see two peaks:

-

M⁺ peak at m/z 219 (corresponding to the ³⁵Cl isotope).

-

M+2 peak at m/z 221 (corresponding to the ³⁷Cl isotope), with an intensity of approximately one-third of the M⁺ peak.

-

-

Key Fragmentation Pathways: Electron ionization (EI) is a high-energy technique that often leads to extensive fragmentation. Common fragmentation patterns for esters and thiazoles include:

-

Loss of tert-butyl cation: A very common fragmentation for tert-butyl esters is the loss of a stable tert-butyl cation ([C(CH₃)₃]⁺, m/z 57) or the loss of isobutylene (C₄H₈, 56 Da) via McLafferty-type rearrangement, leading to a prominent peak at m/z 163/165 .

-

Loss of the Ester Group: Cleavage of the C-C bond between the thiazole ring and the carbonyl group could lead to the loss of ·CO₂tBu (101 Da), resulting in a fragment at m/z 118/120 .

-

Thiazole Ring Fragmentation: The thiazole ring itself can undergo cleavage.[10][11] This can lead to a variety of smaller fragments, though predicting the exact pathway without experimental data is complex.

-

Table 4: Predicted Key Fragments in EI-MS

| m/z Value | Isotopic Cluster | Predicted Identity |

| 219, 221 | Yes | [M]⁺ (Molecular Ion) |

| 163, 165 | Yes | [M - C₄H₈]⁺ |

| 118, 120 | Yes | [M - CO₂C(CH₃)₃]⁺ |

| 57 | No | [C(CH₃)₃]⁺ |

Experimental Protocol for Mass Spectrometry Data Acquisition (EI-MS)

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solids or via a gas chromatograph (GC-MS) if the compound is sufficiently volatile and thermally stable.

-

Ionization: The sample is bombarded with high-energy electrons (typically 70 eV) in the ion source, causing ionization and fragmentation.

-

Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).

-

Detection: The separated ions are detected, and their abundance is recorded.

-

Data Analysis: The resulting mass spectrum is plotted as relative intensity versus m/z. The fragmentation pattern is then analyzed to confirm the structure of the compound.

Caption: General workflow for Electron Ionization Mass Spectrometry.

Conclusion

The combination of NMR, IR, and Mass Spectrometry provides a powerful and self-validating system for the structural elucidation of this compound. ¹H and ¹³C NMR define the carbon-hydrogen framework, IR spectroscopy confirms the presence of key functional groups (ester, thiazole ring), and mass spectrometry verifies the molecular weight and provides insight into the molecule's stability and fragmentation. The predictive data and protocols outlined in this guide offer a robust framework for any researcher undertaking the synthesis or analysis of this compound, ensuring high confidence in its structural assignment.

References

- BenchChem. (n.d.). Application Notes & Protocols: NMR and IR Analysis of Thiazole Compounds.

- ResearchGate. (2025). Infrared spectra of methylthiazoles.

- Canadian Science Publishing. (1957). THIAZOLES: III. INFRARED SPECTRA OF METHYLTHIAZOLES.

- Canadian Science Publishing. (1963). CONTRIBUTION TO THE INFRARED SPECTRA OF FIVE-MEMBERED N- AND N,S-HETEROCYCLIC COMPOUNDS.

- ResearchGate. (n.d.). Possible mass fragmentation pattern of compound 3.

- ResearchGate. (2025). Synthesis and characterization of some thiazole rings derived from theophylline and study of their antibacterial activity.

- Scientific.Net. (n.d.). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines.

- ResearchGate. (n.d.). Synthesis and mass spectral fragmentation patterns of some thiazole and 2-thioxo-imidazolidin-4-one derivatives.

- PubChem. (n.d.). This compound.

- PubMed Central. (2023). Differentiation between Isomeric 4,5-Functionalized 1,2,3-Thiadiazoles and 1,2,3-Triazoles by ESI-HRMS and IR Ion Spectroscopy.

- PubMed Central. (n.d.). Evaluation of the tert-butyl group as a probe for NMR studies of macromolecular complexes.

- Supporting Information. (n.d.). Characterization Data of the Products.

- Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns.

- ChemicalBook. (n.d.). 2-chloro-1,3-thiazole-5-carbaldehyde(95453-58-0) 1H NMR.

- Asian Journal of Chemistry. (n.d.). 13C-NMR Studies of Some Heterocyclically Substituted Chromones.

- PubMed Central. (n.d.). Ethyl 2-phenyl-5-trifluoromethyl-1,3-thiazole-4-carboxylate.

Sources

- 1. This compound | C8H10ClNO2S | CID 24229786 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. 2-CHLORO-1,3-THIAZOLE-5-CARBALDEHYDE(95453-58-0) 1H NMR [m.chemicalbook.com]

- 4. Evaluation of the tert-butyl group as a probe for NMR studies of macromolecular complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. rsc.org [rsc.org]

- 6. Ethyl 2-phenyl-5-trifluoromethyl-1,3-thiazole-4-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 7. asianpubs.org [asianpubs.org]

- 8. researchgate.net [researchgate.net]

- 9. cdnsciencepub.com [cdnsciencepub.com]

- 10. researchgate.net [researchgate.net]

- 11. article.sapub.org [article.sapub.org]

A Technical Guide to tert-Butyl 2-chloro-1,3-thiazole-5-carboxylate: A Key Building Block in Modern Drug Discovery

For Immediate Release to Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide serves as a comprehensive resource on tert-butyl 2-chloro-1,3-thiazole-5-carboxylate , a pivotal heterocyclic intermediate in the synthesis of advanced pharmaceutical agents. This document provides its definitive identification, detailed synthetic methodologies, and explores its critical role as a scaffold in the development of targeted therapeutics, particularly kinase inhibitors.

Core Compound Identification

-

IUPAC Name: this compound[1]

-

CAS Number: 934570-60-2[1]

-

Molecular Formula: C₈H₁₀ClNO₂S[1]

-

Molecular Weight: 219.69 g/mol [1]

| Identifier | Value | Source |

| IUPAC Name | This compound | PubChem[1] |

| CAS Number | 934570-60-2 | PubChem[1] |

| PubChem CID | 24229786 | PubChem[1] |

| Molecular Formula | C₈H₁₀ClNO₂S | PubChem[1] |

| Molecular Weight | 219.69 g/mol | PubChem[1] |

| InChIKey | SQZXVWDARSIXTM-UHFFFAOYSA-N | PubChem[1] |

The Thiazole Moiety: A Privileged Scaffold in Medicinal Chemistry

The 1,3-thiazole ring is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of biologically active compounds, including the essential vitamin B1 (thiamine).[2] Its unique electronic properties and ability to form key hydrogen bonds make it an ideal framework for designing molecules that can interact with a wide range of biological targets. Thiazole derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[2][3][4]

Synthesis of this compound: A Methodological Deep Dive

Proposed Synthetic Pathway

Caption: Proposed synthesis of the target compound.

Detailed Experimental Protocol

Objective: To synthesize this compound from tert-butyl 2-amino-1,3-thiazole-5-carboxylate.

Materials:

-

tert-Butyl 2-amino-1,3-thiazole-5-carboxylate

-

Sodium nitrite (NaNO₂)

-

Concentrated Hydrochloric Acid (HCl)

-

Copper(I) chloride (CuCl)

-

Deionized water

-

Dichloromethane (CH₂Cl₂)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Standard laboratory glassware and equipment

Procedure:

-

Diazotization:

-

In a three-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and dropping funnel, suspend tert-butyl 2-amino-1,3-thiazole-5-carboxylate in a suitable volume of water and concentrated hydrochloric acid.

-

Cool the suspension to 0-5 °C using an ice-salt bath.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, ensuring the temperature remains below 5 °C. The formation of the diazonium salt is typically indicated by a change in the color of the reaction mixture.

-

Stir the mixture at 0-5 °C for an additional 30 minutes after the addition is complete to ensure full conversion to the diazonium salt.

-

-

Sandmeyer Reaction:

-

In a separate flask, prepare a solution of copper(I) chloride in concentrated hydrochloric acid.

-

Slowly add the cold diazonium salt solution from the previous step to the copper(I) chloride solution. Vigorous nitrogen gas evolution will be observed.

-

Allow the reaction mixture to warm to room temperature and stir for 1-2 hours until the gas evolution ceases.

-

-

Work-up and Purification:

-

Transfer the reaction mixture to a separatory funnel and extract with dichloromethane.

-

Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.

-

Causality Behind Experimental Choices:

-

The use of low temperatures (0-5 °C) during diazotization is critical to prevent the decomposition of the unstable diazonium salt.

-

The Sandmeyer reaction provides a reliable method for the conversion of an amino group on an aromatic ring to a chloro group. Copper(I) chloride acts as a catalyst in this process.

-

The aqueous work-up is necessary to remove inorganic salts and acids from the reaction mixture. The sodium bicarbonate wash neutralizes any remaining acid.

Role in Drug Development: A Gateway to Kinase Inhibitors

The primary utility of this compound in drug discovery lies in its function as a versatile building block for the synthesis of more complex molecules, particularly kinase inhibitors.[3][5] Protein kinases are a large family of enzymes that play a central role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer.[6]

The 2-chloro substituent on the thiazole ring serves as a reactive handle for nucleophilic aromatic substitution reactions. This allows for the introduction of various amine-containing fragments, a common strategy in the construction of kinase inhibitors. The tert-butyl ester at the 5-position can be readily hydrolyzed under acidic conditions to the corresponding carboxylic acid, which can then be coupled with a wide range of amines to form amides. This amide bond is a key structural feature in many kinase inhibitors, often participating in crucial hydrogen bonding interactions within the ATP-binding pocket of the target kinase.[3]

A notable example of a drug whose synthesis involves a 2-aminothiazole-5-carboxamide core is Dasatinib, a potent inhibitor of multiple tyrosine kinases used in the treatment of chronic myeloid leukemia.[4] While not a direct precursor, the structural motifs present in this compound are highly relevant to the synthesis of such compounds.

Illustrative Kinase Inhibitor Synthesis Workflow

Caption: General workflow for kinase inhibitor synthesis.

Targeting Cellular Signaling: A Conceptual Overview

Many kinase inhibitors function by competing with ATP for binding to the kinase domain, thereby preventing the phosphorylation of downstream substrate proteins and interrupting the signaling cascade. The thiazole scaffold can be elaborated with substituents that occupy specific pockets within the ATP binding site, leading to high potency and selectivity.

Caption: A representative kinase signaling pathway.

Conclusion

This compound is a high-value chemical intermediate with significant applications in the pharmaceutical industry. Its well-defined structure and versatile reactivity make it an essential building block for the synthesis of novel therapeutics, particularly in the ever-expanding field of kinase inhibitors. A thorough understanding of its synthesis and chemical properties is crucial for researchers and scientists engaged in the design and development of next-generation medicines.

References

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

-

Ningbo Inno Pharmchem Co., Ltd. 2-Chloro-1,3-thiazole-5-carbonyl Chloride: A Key Intermediate for Pharmaceuticals and Agrochemicals. [Link]

- Google Patents. EP3752488A1 - Method for preparing tert-butyl n-((1r,2s,5s).

- Google Patents.

-

PubChem. Tert-butyl 2,4-dichloro-1,3-thiazole-5-carboxylate. National Center for Biotechnology Information. [Link]

-

Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. National Center for Biotechnology Information. [Link]

-

Methyl 2-(tert-butoxycarbonylamino)-1,3-thiazole-5-carboxylate. National Center for Biotechnology Information. [Link]

- Google Patents. US20030153767A1 - Method for producing 2-chloro-5-chloromethyl-1,3-thiazole.

-

A new and efficient preparation of 2-aminothiazole-5-carbamides: applications to the synthesis of the anti-cancer drug dasatinib. Semantic Scholar. [Link]

-

2-aminothiazole as a Novel Kinase Inhibitor Template. Structure-activity Relationship Studies Toward the Discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (Dasatinib, BMS-354825) as a Potent pan-Src Kinase Inhibitor. PubMed. [Link]

-

Methyl 2-(tert-butoxycarbonylamino)-1,3-thiazole-5-carboxylate. ResearchGate. [Link]

-

Design, synthesis, and evaluation of 4,5,6,7-tetrahydrobenzo[d]thiazole-based novel dual kinase inhibitors of CK2 and GSK3β. Royal Society of Chemistry. [Link]

-

New thiazole carboxamides as potent inhibitors of Akt kinases. PubMed. [Link]

-

The Indispensable Role of Thiazole Derivatives in Modern Drug Development. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

A Systematic Review On Thiazole Synthesis And Biological Activities. KUEY. [Link]

-

Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. Royal Society of Chemistry. [Link]

-

An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. MDPI. [Link]

Sources

- 1. This compound | C8H10ClNO2S | CID 24229786 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. kuey.net [kuey.net]

- 3. Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. New thiazole carboxamides as potent inhibitors of Akt kinases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Tert-butyl 2-chloro-1,3-thiazole-5-carboxylate: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tert-butyl 2-chloro-1,3-thiazole-5-carboxylate is a key heterocyclic building block in modern medicinal chemistry. Its unique structural features, combining a reactive 2-chloro-thiazole core with a sterically hindering tert-butyl ester, make it a valuable intermediate in the synthesis of complex pharmaceutical agents. This technical guide provides a comprehensive overview of the discovery, synthesis, chemical properties, and applications of this important molecule, with a focus on providing practical insights for researchers in drug discovery and development.

Introduction: The Thiazole Moiety in Drug Discovery

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a privileged scaffold in medicinal chemistry.[1] Its ability to engage in various non-covalent interactions, its metabolic stability, and its synthetic tractability have led to its incorporation into a wide range of clinically successful drugs. Thiazole derivatives exhibit a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, anticancer, and antiviral properties.[2]

The functionalization of the thiazole ring at various positions allows for the fine-tuning of a molecule's physicochemical properties and biological activity. Specifically, the 2-chloro-1,3-thiazole-5-carboxylate scaffold provides three key points for molecular elaboration: the reactive chlorine atom at the 2-position, susceptible to nucleophilic substitution; the ester group at the 5-position, which can be hydrolyzed or amidated; and the thiazole ring itself, which can participate in various coupling reactions. The tert-butyl ester, in particular, serves as a common protecting group for the carboxylic acid, which can be selectively removed under acidic conditions.

Discovery and Historical Context

While the broader class of thiazole derivatives has a long history in organic chemistry, the specific compound, this compound, with CAS Number 934570-60-2, is a more recent addition to the chemist's toolbox.[3] Its emergence is closely tied to the increasing demand for highly functionalized and specific building blocks in modern drug discovery programs. Although a singular "discovery" paper is not readily identifiable, its utility is demonstrated through its implicit use as an intermediate in various patented synthetic routes for complex molecules. The development of efficient methods for the synthesis of its precursors, such as 2-chloro-1,3-thiazole-5-carboxylic acid and its derivatives, has been a key enabler for its availability and use.

Synthesis and Mechanistic Insights

The synthesis of this compound can be logically approached through the construction of the core thiazole ring followed by functional group manipulations. A plausible and commonly employed synthetic strategy involves the following key transformations:

Synthesis of the Precursor: 2-Chloro-1,3-thiazole-5-carboxylic acid

The synthesis of the carboxylic acid precursor is a critical first step. A common method involves the lithiation of 2-chlorothiazole at the 5-position, followed by quenching with carbon dioxide. However, a more scalable and frequently cited approach starts from more readily available precursors. One such method involves the oxidation of 2-chloro-1,3-thiazole-5-carbaldehyde.

Step 1: Synthesis of 2-Chloro-1,3-thiazole-5-carbaldehyde

This intermediate can be prepared via a Vilsmeier-Haack type reaction or through formylation of a suitable thiazole precursor. A documented procedure involves the lithiation of 2-chlorothiazole at a low temperature and subsequent reaction with an electrophilic formylating agent like ethyl formate.[4]

-

Rationale: The use of a strong base like n-butyllithium allows for the deprotonation of the C5 position of 2-chlorothiazole, which is the most acidic proton on the ring. The subsequent reaction with ethyl formate introduces the formyl group. The low temperature (-78 °C) is crucial to prevent side reactions and ensure regioselectivity.

Step 2: Oxidation to 2-Chloro-1,3-thiazole-5-carboxylic acid

The aldehyde can then be oxidized to the corresponding carboxylic acid using a variety of standard oxidizing agents, such as potassium permanganate (KMnO₄) or Jones reagent (CrO₃/H₂SO₄).

-

Rationale: These strong oxidizing agents efficiently convert the aldehyde functionality to a carboxylic acid without affecting the chlorinated thiazole ring. The choice of oxidant may depend on the scale of the reaction and the desired workup procedure.

Esterification to this compound

With the carboxylic acid in hand, the final step is the esterification to form the tert-butyl ester. Direct Fischer esterification with tert-butanol is generally inefficient due to the steric hindrance of the tertiary alcohol and the reversibility of the reaction. More effective methods are typically employed:

Method A: Acid Chloride Formation Followed by Alcoholysis

-

Activation of the Carboxylic Acid: The carboxylic acid is first converted to the more reactive acid chloride using a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂).[5]

-

Reaction with Tert-butanol: The resulting 2-chloro-1,3-thiazole-5-carbonyl chloride is then reacted with tert-butanol, often in the presence of a non-nucleophilic base like pyridine or triethylamine to scavenge the HCl byproduct.

-

Causality: The conversion to the acid chloride significantly increases the electrophilicity of the carbonyl carbon, facilitating the attack by the weakly nucleophilic tert-butanol. The base is essential to drive the reaction to completion by neutralizing the generated acid.

Method B: Direct Esterification using (Boc)₂O

A modern and efficient method for the synthesis of tert-butyl esters involves the use of di-tert-butyl dicarbonate ((Boc)₂O) in the presence of a catalytic amount of a base like 4-(dimethylamino)pyridine (DMAP).[6]

-

Mechanism: In this reaction, the carboxylic acid reacts with (Boc)₂O to form a mixed anhydride, which is a highly reactive acylating agent. This intermediate is then attacked by another molecule of the carboxylic acid or by tert-butanol (generated in situ or added) to form the tert-butyl ester. DMAP acts as a nucleophilic catalyst, accelerating the formation of the mixed anhydride.

Experimental Protocols

Protocol 1: Synthesis of 2-Chloro-1,3-thiazole-5-carbaldehyde[5]

Materials:

-

2-Chlorothiazole

-

Anhydrous Tetrahydrofuran (THF)

-

n-Butyllithium (n-BuLi) in hexanes

-

Ethyl formate

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Ethyl acetate

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a stirred solution of 2-chlorothiazole (80 g) in anhydrous THF (1000 mL) at -78 °C under a nitrogen atmosphere, slowly add n-BuLi (320 mL, 0.8 mol) dropwise over 1 hour.

-

Maintain the reaction temperature at -78 °C and slowly add ethyl formate (74 g) dropwise to the solution.

-

Continue stirring the reaction mixture at -78 °C for an additional hour after the addition is complete.

-

Quench the reaction by adding saturated aqueous NH₄Cl solution and stir for 30 minutes.

-

Dilute the reaction mixture with ethyl acetate.

-

Separate the aqueous phase and extract with ethyl acetate.

-

Combine the organic phases, wash sequentially with water and saturated brine, and dry over anhydrous Na₂SO₄.

-

Concentrate the organic phase under reduced pressure to give the crude product.

-

Purify the crude product by recrystallization from a hexane/ethyl acetate mixture to yield 2-chloro-1,3-thiazole-5-carbaldehyde.

Protocol 2: Synthesis of this compound (via Acid Chloride)

Materials:

-

2-Chloro-1,3-thiazole-5-carboxylic acid

-

Thionyl chloride (SOCl₂)

-

Anhydrous dichloromethane (DCM)

-

Tert-butanol

-

Pyridine

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a solution of 2-chloro-1,3-thiazole-5-carboxylic acid in anhydrous DCM, add thionyl chloride (1.2 equivalents) dropwise at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the reaction is complete (monitored by TLC or IR spectroscopy).

-

Remove the excess thionyl chloride and solvent under reduced pressure.

-

Dissolve the crude acid chloride in anhydrous DCM and cool to 0 °C.

-

Add a solution of tert-butanol (1.5 equivalents) and pyridine (1.5 equivalents) in DCM dropwise.

-

Stir the reaction mixture at room temperature overnight.

-

Wash the reaction mixture sequentially with water, saturated aqueous NaHCO₃, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford this compound.

Physicochemical Properties and Characterization

A comprehensive understanding of the physicochemical properties of this compound is essential for its effective use in synthesis.

| Property | Value | Reference |

| CAS Number | 934570-60-2 | [7] |

| Molecular Formula | C₈H₁₀ClNO₂S | [7] |

| Molecular Weight | 219.69 g/mol | [7] |

| Appearance | White to off-white solid | |

| Melting Point | Not available | |

| Boiling Point | Not available | |

| Solubility | Soluble in common organic solvents such as dichloromethane, ethyl acetate, and THF. |

Spectroscopic Data (Predicted and based on related structures):

-

¹H NMR (CDCl₃, 400 MHz): δ 8.15 (s, 1H, thiazole-H), 1.58 (s, 9H, C(CH₃)₃).

-

¹³C NMR (CDCl₃, 101 MHz): δ 160.5 (C=O), 155.0 (C2-Cl), 145.0 (C4), 125.0 (C5), 83.0 (C(CH₃)₃), 28.0 (C(CH₃)₃).

-

IR (KBr, cm⁻¹): ~2980 (C-H stretch), ~1720 (C=O stretch, ester), ~1540 (C=N stretch, thiazole), ~1250 (C-O stretch), ~780 (C-Cl stretch).

-

Mass Spectrometry (EI): m/z (%) = 219 (M⁺), 163 (M⁺ - C₄H₈), 146 (M⁺ - C₄H₉O).

Applications in Drug Discovery and Development

This compound is a versatile intermediate for the synthesis of more complex molecules, particularly in the pharmaceutical industry. Its utility stems from the orthogonal reactivity of its functional groups.

-

Nucleophilic Aromatic Substitution (SNAAr): The chlorine atom at the 2-position is activated towards nucleophilic substitution by amines, thiols, and alcohols. This allows for the introduction of a wide variety of substituents, which is a common strategy in lead optimization to modulate potency, selectivity, and pharmacokinetic properties.

-

Ester Hydrolysis and Amidation: The tert-butyl ester can be selectively cleaved under acidic conditions (e.g., with trifluoroacetic acid) to reveal the carboxylic acid. This carboxylic acid can then be coupled with amines to form amides, a common functional group in many drug molecules.

-

Scaffold for Library Synthesis: The defined and predictable reactivity of this building block makes it an ideal starting material for the construction of compound libraries for high-throughput screening.

Conclusion

This compound is a valuable and versatile building block for organic and medicinal chemists. Its synthesis, while requiring careful control of reaction conditions, is achievable through established synthetic methodologies. The orthogonal reactivity of its chloro and tert-butyl ester functionalities provides a powerful platform for the construction of complex molecular architectures. As the demand for novel and effective therapeutics continues to grow, the importance of such well-defined and strategically functionalized intermediates will undoubtedly increase, solidifying the role of this compound in the future of drug discovery.

Diagrams

Synthetic Pathway Overview

Caption: Proposed synthetic pathway to this compound.

Key Reactions and Functionalization

Caption: Key reactive sites and potential functionalization of the target molecule.

References

-

PubChem. This compound. National Center for Biotechnology Information. Available from: [Link] [Accessed January 17, 2026].

-

Ningbo Inno Pharmchem Co., Ltd. 2-Chloro-1,3-thiazole-5-carbonyl Chloride: A Key Intermediate for Pharmaceuticals and Agrochemicals. Available from: [Link] [Accessed January 17, 2026].

- Google Patents. Process for preparation of 5-hydroxymethylthiazole. WO1996016050A1.

- Overhand, M., et al. (2016). Evaluation of the tert-butyl group as a probe for NMR studies of macromolecular complexes. Journal of Biomolecular NMR, 65(2), 73-84.

- Angell, Y. L., et al. (2007). A Convenient Synthesis of 2-Substituted Thiazole-5-carboxylates. Australian Journal of Chemistry, 60(9), 684-688.

- Jin, Z. (2021). Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. RSC Medicinal Chemistry, 12(10), 1735-1749.

- Puttaraju, M., et al. (2016). Synthesis, NMR and Single Crystal Studies of (E)-tert-Butyl 2-(3-methyl-2,6-diarylpiperidin-4-ylidene)hydrazinecarboxylates. Journal of Molecular Structure, 1125, 301-309.

-

Organic Chemistry Portal. tert-Butyl Esters. Available from: [Link] [Accessed January 17, 2026].

- Wang, L., et al. (2020). Highly efficient synthesis of tert-butyl esters using (Boc)2O under solvent/base-free electromagnetic milling conditions: a new reaction model. Green Chemistry, 22(18), 6024-6029.

- Google Patents. Method for producing 2-chloro-5-chloromethyl-1,3-thiazole. US20030153767A1.

- Chhabra, S., et al. (2018). Comprehensive Synthesis of Amino Acid-Derived Thiazole Peptidomimetic Analogues to Understand Enigmatic Drug/Substrate-Binding Site of P-glycoprotein. Journal of Medicinal Chemistry, 61(3), 1064-1084.

-

Organic Syntheses. Acetic acid, tert-butyl ester. Available from: [Link] [Accessed January 17, 2026].

- Aouine, Y., et al. (2016). Characterization of the Structure of tert-butyl[1-hydroxy-2-methyl-3-(1H-1,2,4-triazol-1-yl)]propan-2-ylcarbamate Using 2D Heteronuclear NMR Experiments. Journal of Chemical and Pharmaceutical Research, 8(3), 643-647.

- Asati, V., & Sharma, S. (2024). An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics. FABAD Journal of Pharmaceutical Sciences, 49(3), 1-15.

-

VIBGYOR ePress. Characterization of the Structure of tert-butyl[1-hydroxy-2-methyl-3-(1H-1,2,4-triazol-1-yl)]propan-2-ylcarbamate Using 2D Heteronuclear NMR Experiments. Available from: [Link] [Accessed January 17, 2026].

- Gaina, L., et al. (2023). Combined NMR Spectroscopy and Quantum-Chemical Calculations in Fluorescent 1,2,3-Triazole-4-carboxylic Acids Fine Structures Analysis. International Journal of Molecular Sciences, 24(10), 8899.

Sources

- 1. Comprehensive Synthesis of Amino Acid-Derived Thiazole Peptidomimetic Analogues to Understand Enigmatic Drug/Substrate-Binding Site of P-glycoprotein - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 3. biocat.com [biocat.com]

- 4. 2-CHLORO-1,3-THIAZOLE-5-CARBALDEHYDE synthesis - chemicalbook [chemicalbook.com]

- 5. nbinno.com [nbinno.com]

- 6. Highly efficient synthesis of tert-butyl esters using (Boc)2O under solvent/base-free electromagnetic milling conditions: a new reaction model - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. This compound | C8H10ClNO2S | CID 24229786 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Molecular Structure and Conformation of Tert-butyl 2-chloro-1,3-thiazole-5-carboxylate

This guide provides a comprehensive technical overview of the molecular structure and conformational properties of tert-butyl 2-chloro-1,3-thiazole-5-carboxylate, a heterocyclic compound of interest to researchers and professionals in drug discovery and development. By integrating foundational chemical data with advanced analytical and computational methodologies, this document serves as an essential resource for understanding and utilizing this molecule in further research.

Introduction: The Significance of the Thiazole Scaffold

The 1,3-thiazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous pharmacologically active agents. Its unique electronic properties and ability to engage in various intermolecular interactions make it a valuable building block in the design of novel therapeutics. This compound combines this important heterocyclic core with a chloro substituent and a tert-butyl ester group, features that can significantly influence its chemical reactivity, metabolic stability, and biological activity. A thorough understanding of its three-dimensional structure and conformational dynamics is therefore paramount for predicting its behavior in biological systems and for rational drug design.

Molecular Identity and Physicochemical Properties

This compound is chemically identified as a member of the thiazole family and an aromatic carboxylic acid derivative.[1] Its fundamental properties are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₈H₁₀ClNO₂S | [1] |

| IUPAC Name | This compound | [1] |

| Molecular Weight | 219.69 g/mol | [1] |

| SMILES | CC(C)(C)OC(=O)C1=CN=C(S1)Cl | [1] |

| InChIKey | SQZXVWDARSIXTM-UHFFFAOYSA-N | [1] |

Synthesis and Structural Elucidation Workflow

The synthesis and structural confirmation of this compound and related compounds follow a well-established workflow in synthetic and medicinal chemistry. This process ensures the correct chemical entity is produced and its structural features are thoroughly characterized.

Synthetic Pathways

While a specific, detailed synthesis for this compound is not extensively documented in publicly available literature, analogous thiazole derivatives are commonly synthesized through established routes. One prevalent method is the Hantzsch thiazole synthesis and its variations, which typically involve the condensation of a thioamide with an α-haloketone.

For the target molecule, a plausible synthetic approach could involve the esterification of 2-chloro-1,3-thiazole-5-carboxylic acid with tert-butanol. The carboxylic acid precursor can be synthesized from 2-chlorothiazole via lithiation and subsequent carboxylation.

Exemplary Protocol for a Related Esterification:

The following protocol for the synthesis of a related tert-butyl ester illustrates the general principles.

-

Dissolution: Dissolve the corresponding carboxylic acid in a suitable aprotic solvent (e.g., dichloromethane, THF).

-

Activation: Add an activating agent (e.g., a carbodiimide like EDC) and a catalyst (e.g., DMAP).

-

Esterification: Introduce tert-butanol to the reaction mixture.

-

Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up and Purification: Upon completion, perform an aqueous work-up to remove water-soluble byproducts. The organic layer is then dried and concentrated. The crude product is purified by column chromatography to yield the pure tert-butyl ester.

Spectroscopic Characterization

Spectroscopic techniques are fundamental to confirming the molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

-

¹H NMR: The proton NMR spectrum is expected to show a singlet for the C4-H proton on the thiazole ring, typically in the aromatic region. The tert-butyl group will present as a characteristic singlet at a much higher field (lower ppm), integrating to nine protons.

-

¹³C NMR: The carbon NMR spectrum will display distinct signals for the carbons of the thiazole ring, the carbonyl carbon of the ester, and the quaternary and methyl carbons of the tert-butyl group. The chemical shifts of the thiazole carbons are influenced by the electron-withdrawing effects of the chlorine and carboxylate substituents.

Table of Predicted ¹H and ¹³C NMR Chemical Shifts: (Predicted values based on analogous structures and chemical shift databases)

| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Integration/Assignment |

| ¹H | ~8.0-8.5 | Singlet | 1H (Thiazole C4-H) |

| ¹H | ~1.5-1.7 | Singlet | 9H (tert-butyl) |

| ¹³C | ~160-165 | - | C=O (Ester) |

| ¹³C | ~150-155 | - | C2 (Thiazole) |

| ¹³C | ~140-145 | - | C5 (Thiazole) |

| ¹³C | ~125-130 | - | C4 (Thiazole) |

| ¹³C | ~80-85 | - | Quaternary C (tert-butyl) |

| ¹³C | ~25-30 | - | CH₃ (tert-butyl) |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule. Key vibrational bands for this compound are expected in the following regions:

-

~1700-1730 cm⁻¹: Strong absorption due to the C=O stretching of the ester carbonyl group.

-

~1500-1600 cm⁻¹: C=N and C=C stretching vibrations of the thiazole ring.

-

~1250-1300 cm⁻¹ and ~1100-1150 cm⁻¹: C-O stretching of the ester.

-

~700-800 cm⁻¹: C-Cl stretching vibration.

Mass Spectrometry (MS)

Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of the molecule, further confirming its identity.

-

Molecular Ion Peak (M⁺): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (219.69 g/mol ). The isotopic pattern of this peak will be characteristic of a molecule containing one chlorine atom (M⁺ and M⁺+2 peaks in an approximate 3:1 ratio) and one sulfur atom.

-

Fragmentation: A prominent fragmentation pathway is the loss of isobutylene (56 Da) from the tert-butyl group via a McLafferty-type rearrangement, leading to the formation of a 2-chloro-1,3-thiazole-5-carboxylic acid radical cation. Further fragmentation of the thiazole ring can also be observed.

Crystallographic and Conformational Analysis

The definitive three-dimensional arrangement of atoms in the solid state is determined by single-crystal X-ray diffraction. While a crystal structure for the title compound is not publicly available, analysis of related structures provides valuable insights into its likely conformation.

X-ray Crystallography of Analogous Thiazole Derivatives

Studies on similar thiazole carboxylates reveal that the thiazole ring is planar.[2] The conformation of the ester group relative to the ring is a key feature. In many crystal structures of aryl carboxylates, the ester group is nearly coplanar with the aromatic ring to maximize conjugation.

Experimental Protocol for Single-Crystal X-ray Diffraction:

-

Crystal Growth: High-quality single crystals are typically grown by slow evaporation of a saturated solution of the compound in a suitable solvent or solvent mixture.

-

Data Collection: A selected crystal is mounted on a diffractometer, and X-ray diffraction data are collected at a controlled temperature (often low temperature to minimize thermal vibrations).

-

Structure Solution and Refinement: The collected data are processed to solve the crystal structure, typically using direct methods, and then refined to obtain the final atomic coordinates and molecular geometry.

Computational Conformational Analysis using Density Functional Theory (DFT)

In the absence of experimental crystallographic data, computational methods like Density Functional Theory (DFT) are powerful tools for predicting the stable conformations of a molecule.

A conformational analysis of this compound would involve rotating the rotatable bonds, specifically the C5-C(carbonyl) and O-C(tert-butyl) bonds, to identify the global energy minimum conformation. DFT calculations, for instance using the B3LYP functional with a suitable basis set (e.g., 6-311++G(d,p)), can provide optimized geometries and relative energies of different conformers.[3][4] Such studies on related thiazole-5-carboxylic acids have shown that planar conformers are often the most stable.[3][4]

Conclusion and Future Directions

This compound is a molecule with significant potential in the field of medicinal chemistry. This guide has outlined the key aspects of its molecular structure and the methodologies required for its comprehensive characterization. While foundational data is available, further experimental work, particularly single-crystal X-ray diffraction, would be invaluable for definitively establishing its solid-state conformation. Such data would provide a solid foundation for more advanced computational studies, such as molecular docking and molecular dynamics simulations, to predict its interactions with biological targets and guide the design of new therapeutic agents.

References

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

- Kaur, G., et al. (2020). Thiazole-5-carboxylic acid derivatives as potent xanthine oxidase inhibitors: design, synthesis, in vitro evaluation, and molecular modeling studies. Medicinal Chemistry Research, 29, 83–93.

- Halasa, A., et al. (2016). Conformational Changes in Thiazole-2-carboxylic Acid Selectively Induced by Excitation with Narrowband Near-IR and UV Light. The Journal of Physical Chemistry A, 120(13), 2078–2088.

-

Liu, Z.-Y., et al. (2011). Methyl 2-(tert-butoxycarbonylamino)-1,3-thiazole-5-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 67(1), o133. [Link]

-

Ozel, G., et al. (2020). Conformational analysis of thiazole-5-carboxylic acid using dft/td-dft methods. Journal of the Turkish Chemical Society, Section A: Chemistry, 7(3), 825-836. [Link]

Sources

Solubility of Tert-butyl 2-chloro-1,3-thiazole-5-carboxylate in Organic Solvents

An In-depth Technical Guide:

This guide provides a detailed technical overview of the solubility characteristics of tert-butyl 2-chloro-1,3-thiazole-5-carboxylate, a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds.[1][2][3] A thorough understanding of its solubility is paramount for researchers and scientists in drug development for optimizing reaction conditions, designing purification strategies, and developing suitable formulation approaches. This document outlines the predicted solubility based on physicochemical properties, presents illustrative solubility data, and provides a detailed experimental protocol for its determination.

Physicochemical Properties and Solubility Prediction

The solubility of a compound is governed by its molecular structure and the intermolecular forces that can be established with a solvent. The principle of "like dissolves like" is a fundamental concept in predicting solubility, where polar compounds tend to dissolve in polar solvents and non-polar compounds in non-polar solvents.[4][5]

The structure of this compound contains both polar and non-polar moieties. The thiazole ring, with its nitrogen and sulfur heteroatoms, along with the carboxylate group, contributes to its polarity. Conversely, the tert-butyl group is non-polar. This amphiphilic nature suggests a nuanced solubility profile.

Key physicochemical properties of this compound are summarized below:

| Property | Value | Source |

| Molecular Formula | C8H10ClNO2S | PubChem[6] |

| Molecular Weight | 219.69 g/mol | PubChem[6] |

| XLogP3 | 3.1 | PubChem[6] |

| IUPAC Name | This compound | PubChem[6] |

The positive XLogP3 value indicates a degree of lipophilicity, suggesting that the compound will favor non-polar organic solvents over water. However, the presence of the polar functional groups implies that it will likely exhibit solubility in a range of polar organic solvents as well.

Based on its structure, we can predict the following solubility trends:

-

High solubility is expected in moderately polar to non-polar solvents that can engage in dipole-dipole interactions and accommodate the non-polar tert-butyl group. Examples include dichloromethane, ethyl acetate, and acetone.

-

Moderate solubility might be observed in polar protic solvents like ethanol and methanol, where the energy required to break the solvent's hydrogen bonds may be a limiting factor.

-

Low solubility is anticipated in highly non-polar solvents such as hexane, as the polar regions of the molecule will not be effectively solvated.

-

Very low solubility is expected in water due to the compound's overall low polarity and the presence of the large, hydrophobic tert-butyl group.

Illustrative Solubility Data

The following table provides illustrative solubility data for this compound in a selection of common organic solvents at ambient temperature. This data is intended as a guide for solvent selection and should be confirmed experimentally.

| Solvent | Solvent Polarity (Dielectric Constant) | Qualitative Solubility | Quantitative Solubility (mg/mL) |

| Dichloromethane | 9.1 | Very Soluble | > 100 |

| Acetone | 20.7 | Very Soluble | > 100 |

| Ethyl Acetate | 6.0 | Soluble | 50 - 100 |

| Tetrahydrofuran | 7.6 | Soluble | 50 - 100 |

| Methanol | 32.7 | Moderately Soluble | 10 - 50 |

| Ethanol | 24.5 | Moderately Soluble | 10 - 50 |

| Toluene | 2.4 | Slightly Soluble | 1 - 10 |

| Hexane | 1.9 | Insoluble | < 1 |

Experimental Determination of Solubility

To obtain accurate solubility data, a systematic experimental approach is necessary. The shake-flask method is a widely recognized and reliable technique for determining the equilibrium solubility of a compound.[4][7]

-

Preparation:

-

Accurately weigh an excess amount of this compound into a series of vials.

-

Add a precise volume of the desired organic solvent to each vial.

-

-

Equilibration:

-

Seal the vials to prevent solvent evaporation.

-

Place the vials in a constant temperature shaker or rotator.

-

Allow the mixtures to equilibrate for a sufficient period (typically 24-48 hours) to ensure that a saturated solution is formed.

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed to let the excess solid settle.

-

Alternatively, centrifuge the vials to facilitate the separation of the solid and liquid phases.

-

-

Sampling and Analysis:

-

Carefully withdraw a known volume of the clear supernatant (the saturated solution).

-

Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical method.

-

Analyze the concentration of the dissolved compound using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Nuclear Magnetic Resonance (NMR) spectroscopy.[4]

-

-

Calculation:

-

Calculate the solubility of the compound in the solvent using the measured concentration and the dilution factor.

-

Sources

Thermal stability and decomposition of Tert-butyl 2-chloro-1,3-thiazole-5-carboxylate

An In-Depth Technical Guide to the Thermal Stability and Decomposition of Tert-butyl 2-chloro-1,3-thiazole-5-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a key intermediate in the synthesis of various pharmaceutically active compounds. A thorough understanding of its thermal stability and decomposition profile is paramount for ensuring safety, optimizing manufacturing processes, and defining stable storage conditions. This guide provides a comprehensive technical overview of the thermal properties of this compound, outlining potential decomposition pathways and detailing the analytical methodologies required for its characterization. Drawing upon established principles of physical organic chemistry and thermal analysis, this document serves as a vital resource for professionals in the field of drug development and materials science.

Introduction: The Significance of this compound in Medicinal Chemistry

The 1,3-thiazole scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of therapeutic agents due to its ability to engage in diverse biological interactions. This compound serves as a versatile building block for the synthesis of more complex molecules, where the chloro- and tert-butoxycarbonyl- substituents provide orthogonal handles for subsequent chemical modifications.[1][2] The tert-butyl ester, in particular, is often employed as a protecting group for the carboxylic acid functionality, which can be removed under specific conditions.[3][4]

The thermal stability of such intermediates is a critical parameter that influences their handling, purification, and storage. Uncontrolled thermal decomposition can lead to the generation of impurities, loss of yield, and potentially hazardous situations due to the release of volatile and reactive byproducts. Therefore, a proactive and in-depth assessment of the thermal behavior of this compound is not merely a matter of good laboratory practice but a fundamental aspect of process safety and quality control.

Thermal Stability Profile

The thermal stability of a pharmaceutical intermediate is its ability to resist decomposition under the influence of heat. This is a crucial characteristic that dictates its shelf-life and the conditions under which it can be safely handled and processed. Thermal analysis techniques are indispensable tools for quantitatively assessing the thermal stability of compounds like this compound.[5]

Key Thermal Analysis Techniques

Two primary techniques are employed to evaluate the thermal stability of solid-state materials:

-

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[6] A loss of mass indicates a decomposition event, and the temperature at which this occurs is a measure of the compound's thermal stability.

-

Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature.[5][7] It can detect physical transitions such as melting and crystallization, as well as chemical reactions like decomposition, by identifying endothermic or exothermic events.

The combination of TGA and DSC provides a comprehensive picture of a compound's thermal behavior.

Anticipated Thermal Behavior of this compound

Table 1: Predicted Thermal Properties of this compound

| Parameter | Predicted Value/Range | Method of Determination | Significance |

| Melting Point (Tm) | 80 - 100 °C | DSC | Provides information on purity and solid-state form. |

| Onset of Decomposition (Tonset) | 150 - 180 °C | TGA/DSC | Indicates the temperature at which significant decomposition begins. |

| Major Decomposition Step | 180 - 220 °C | TGA | Corresponds to the primary decomposition pathway, likely the loss of the tert-butyl group. |

| Gaseous Byproducts | Isobutylene, Carbon Dioxide | Evolved Gas Analysis (EGA-MS) | Identifies volatile decomposition products, crucial for safety assessment. |

| Solid Residue | 2-chloro-1,3-thiazole derivatives | TGA, LC-MS, NMR | Characterization of the non-volatile decomposition products. |

Proposed Decomposition Pathways

The decomposition of this compound is expected to be initiated by the cleavage of the tert-butyl ester group, which can proceed through two primary pathways depending on the conditions.

Pathway A: Thermal Elimination (Neutral Conditions)

Under neutral conditions, heating the compound is likely to induce a concerted, non-ionic elimination reaction. This is a common decomposition route for tert-butyl esters and proceeds through a six-membered cyclic transition state.[3]

DOT Script for Thermal Elimination Pathway

Caption: Proposed acid-catalyzed decomposition pathway.